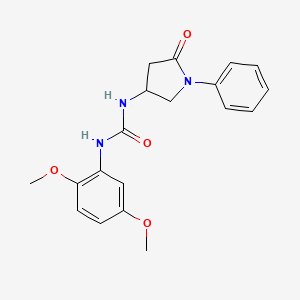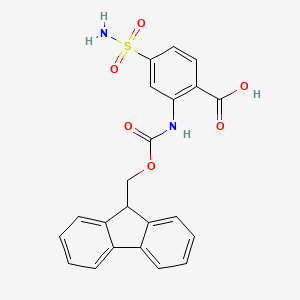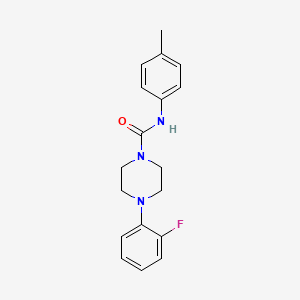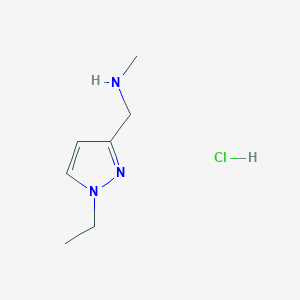![molecular formula C16H15ClO2S B2492986 2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone CAS No. 344279-12-5](/img/structure/B2492986.png)
2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to "2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone" involves various strategies, including condensation reactions and the use of N,N-dimethylformamide dimethyl acetal leading to heterocyclization, resulting in compounds like isoflavones and several heterocycles with good yields (Moskvina et al., 2015).
Molecular Structure Analysis
Molecular structure and properties have been explored using techniques such as X-ray diffraction and vibrational spectroscopy, complemented by computational studies. For instance, the molecular structure of a closely related compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, was investigated, showing good agreement between experimental and theoretical data (Kumar et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of related compounds includes the formation of various heterocycles and the use of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds in chemiluminescence studies. These processes often involve oxidation reactions and nucleophilic addition, demonstrating the compound's versatility in organic synthesis (Watanabe et al., 2010).
Physical Properties Analysis
Physical properties, such as crystallinity and thermal stability, have been a subject of study. The crystallographic analysis reveals the compound's solid-state structure and stability under various conditions, providing insights into its potential applications in material science and organic chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity towards sulfur- and oxygen-containing nucleophiles, have been elucidated through experimental and theoretical studies. These investigations offer a comprehensive understanding of the compound's behavior in chemical reactions, aiding in the development of new synthetic methods and materials (Pouzet et al., 1998).
Scientific Research Applications
Heterocyclization and Anti-Inflammatory Applications
A study by Moskvina, Shilin, and Khilya (2015) focused on the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, leading to heterocyclization producing isoflavone and other heterocycles. These compounds are crucial in pharmaceuticals for their potential biological activities (Moskvina, Shilin, & Khilya, 2015). Similarly, Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and found them to have remarkable anti-inflammatory activity, indicating their potential in therapeutic applications (Karande & Rathi, 2017).
Synthesis and Crystallographic Studies
Harano et al. (2007) investigated the reaction of certain compounds with arylamines, yielding dihydroindolo[1,2-c]quinazoline derivatives, a reaction crucial for the synthesis of complex organic compounds used in various scientific applications (Harano et al., 2007). Kumar et al. (2015) conducted a detailed study on the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, combining experimental approaches like X-ray diffraction with computational methods, highlighting the importance of understanding molecular structures in scientific research (Kumar et al., 2015).
Antimicrobial and Antituberculosis Activity
Wanjari (2020) explored the antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, indicating its potential in combating microbial infections, a significant aspect of medical research (Wanjari, 2020). Manikannan et al. (2010) synthesized pyridine derivatives showing potent antitubercular activity, suggesting their possible role in addressing tuberculosis, a major global health issue (Manikannan et al., 2010).
Electronic Structure and Fluorescent Probes
Toh, Meepripruk, and Rasmidi (2019) conducted a computational study to understand the electronic structure of a related compound, demonstrating the relevance of computational methods in studying the properties of complex molecules (Toh, Meepripruk, & Rasmidi, 2019). Fang et al. (2019) developed a fluorescent on-off probe highly selective to H2S, illustrating the compound's potential in creating sensitive detection systems for biological and environmental monitoring (Fang et al., 2019).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2S/c1-10-7-12(8-11(2)16(10)19)15(18)9-20-14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJHKZZAVJYXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)


![Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2492911.png)

![N-(4-ethoxyphenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2492914.png)
![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-N-[2-(furan-2-yl)ethyl]-3-hydroxypropanamide](/img/structure/B2492917.png)


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide](/img/structure/B2492921.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492922.png)
![Spiro[chromane-2,3'-thietan]-4-one](/img/structure/B2492923.png)

